Somatostatin-25 Exhibits 3- to 14-Fold Greater Potency Than Somatostatin-14 for Inhibiting Growth Hormone Secretion In Vitro
In a direct comparative study using synthetic replicates, Somatostatin-25 was found to be 3 to 14 times more potent than Somatostatin-14 at inhibiting growth hormone secretion in vitro, depending on experimental conditions [1]. The potency difference was observed both for basal GH secretion and for secretion stimulated by prostaglandin E2 (PGE2) [1]. This finding challenges the earlier assumption that Somatostatin-14 is the primary bioactive form and instead positions SS-25 as a larger molecular species with greater specific activity [1].
| Evidence Dimension | Potency for inhibition of growth hormone secretion (in vitro) |
|---|---|
| Target Compound Data | 3-14× higher potency than SS-14 |
| Comparator Or Baseline | Somatostatin-14 (baseline potency = 1×) |
| Quantified Difference | 3-fold to 14-fold greater potency |
| Conditions | In vitro rat anterior pituitary cell culture; basal GH secretion and PGE2-stimulated GH secretion; equimolar ratio comparison |
Why This Matters
For researchers investigating GH regulation, SS-25 provides a more potent tool that requires lower concentrations to achieve equivalent inhibition, reducing potential off-target effects from high peptide concentrations.
- [1] Brazeau P, Ling N, Esch F, Böhlen P, Benoit R, Guillemin R. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25. Regul Pept. 1981 Jan;1(4):255-64. doi: 10.1016/0167-0115(81)90048-3. View Source
